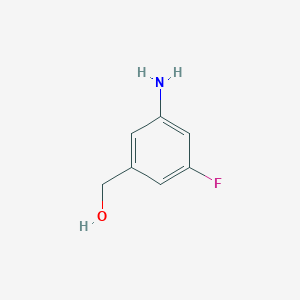

![molecular formula C21H20F6N2O3S B2704302 3-(azepan-1-ylsulfonyl)-N-[3,5-bis(trifluoromethyl)phenyl]benzamide CAS No. 690249-36-6](/img/structure/B2704302.png)

3-(azepan-1-ylsulfonyl)-N-[3,5-bis(trifluoromethyl)phenyl]benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

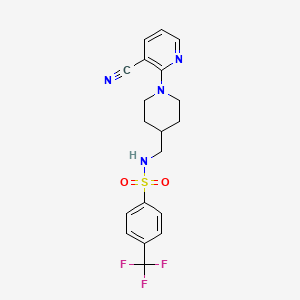

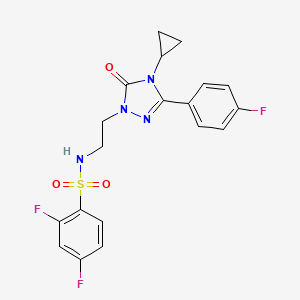

The compound is a benzamide derivative with a sulfonyl group attached to an azepane ring and a 3,5-bis(trifluoromethyl)phenyl group . Benzamides are a class of compounds containing a benzene ring attached to an amide group. They have a wide range of applications in the field of medicine and chemistry .

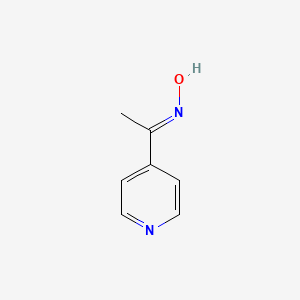

Molecular Structure Analysis

The molecular structure of this compound would likely show the benzamide core structure, with the sulfonyl group acting as a bridge between the azepane ring and the benzamide. The 3,5-bis(trifluoromethyl)phenyl group would be attached to the nitrogen of the amide group .Chemical Reactions Analysis

The chemical reactions that this compound might undergo would depend on the reaction conditions and the reagents used. For instance, the amide group could undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of the trifluoromethyl groups and the azepane ring could influence properties like solubility, melting point, and reactivity .Applications De Recherche Scientifique

Synthesis and Chemical Properties

Azepanium Ionic Liquids

Azepane, a seven-member alicyclic secondary amine, has been utilized to synthesize a new family of room temperature ionic liquids. These transformations mitigate disposal issues associated with azepane, a coproduct of diamine production in the polyamide industry. The synthesized azepanium salts demonstrate potential in applications requiring low-viscosity and high-conductivity ionic liquids, highlighting the utility of azepane derivatives in green chemistry and material science applications (Belhocine et al., 2011).

Synthesis of Semifluorinated Polyamides

Research into the synthesis of new aromatic polyamides using semifluorinated diamines, including those related to 3-(azepan-1-ylsulfonyl)-N-[3,5-bis(trifluoromethyl)phenyl]benzamide, demonstrates advancements in creating organo-soluble polymers. These materials exhibit remarkable solubility, thermal stability, and mechanical properties, making them suitable for high-performance applications (Bera et al., 2012).

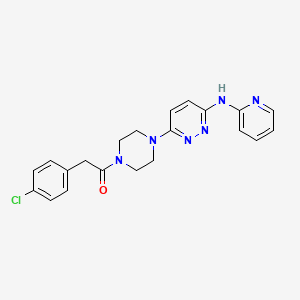

Pharmacological Applications

Antiepileptic Drug Synthesis

The antiepileptic drug Rufinamide, which treats Lennox–Gastaut syndrome, demonstrates the application of azepane derivatives in pharmaceutical synthesis. Innovative approaches in the synthesis of Rufinamide, emphasizing solvent-less and metal-free methods, showcase the potential for more sustainable production of antiepileptic medications (Bonacorso et al., 2015).

PKB Inhibitors for Cancer Therapy

Novel azepane derivatives have been explored for their inhibitory activity against protein kinase B (PKB-alpha), a key player in cancer cell survival and proliferation. The structure-based optimization of these compounds highlights their potential in targeted cancer therapies (Breitenlechner et al., 2004).

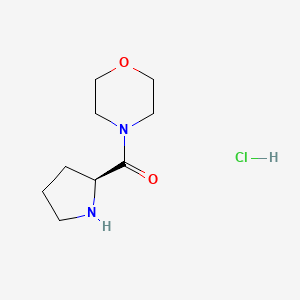

Material Science and Green Chemistry

Photoresponsive Hydrogels

Azobenzene-containing functional monomers, related to the structural motif of 3-(azepan-1-ylsulfonyl)-N-[3,5-bis(trifluoromethyl)phenyl]benzamide, have been utilized to create photoresponsive molecularly imprinted hydrogels. These materials exhibit potential for controlled drug release and uptake in aqueous media, underlining the importance of azepane derivatives in the development of smart materials (Gong et al., 2008).

Mécanisme D'action

Mode of Action

It is known that the compound’s high electronegativity and large steric hindrance can suppress the diffusion of polysulfides, leading to improved capacity and cyclic stability of lithium-sulfur batteries .

Biochemical Pathways

The compound’s role in suppressing the shuttle effect of polysulfides suggests it may interact with pathways related to energy storage and transfer .

Result of Action

It has been reported that the compound can improve the capacity and cyclic stability of lithium-sulfur batteries .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-(azepan-1-ylsulfonyl)-N-[3,5-bis(trifluoromethyl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20F6N2O3S/c22-20(23,24)15-11-16(21(25,26)27)13-17(12-15)28-19(30)14-6-5-7-18(10-14)33(31,32)29-8-3-1-2-4-9-29/h5-7,10-13H,1-4,8-9H2,(H,28,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXXYIDFMJHWYRM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20F6N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(azepan-1-ylsulfonyl)-N-[3,5-bis(trifluoromethyl)phenyl]benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(3,4,4-Trifluoro-3-butenyl)sulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B2704223.png)

![ethyl 2-(2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2704224.png)

![N-benzyl-3-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2704228.png)

![ethyl 2-[N-tert-butyl-1-(2-cyanopyridin-4-yl)formamido]acetate](/img/structure/B2704230.png)

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acetamide](/img/structure/B2704234.png)